molecular formula C7H16ClN3O2 B013602 (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride CAS No. 150403-88-6

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride

Cat. No. B013602
M. Wt: 209.67 g/mol
InChI Key: JIBZSGQTCBWUKL-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride , also known by its chemical formula C<sub>9</sub>H<sub>17</sub>N<sub>3</sub>O<sub>3</sub>·HCl , is a compound with intriguing properties. It combines an amino acid backbone with an acetimidamide group, making it a unique hybrid structure.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials, such as amino acids or their derivatives. The key steps include amidation, acetylation, and subsequent hydrochloride salt formation. Precise synthetic routes may vary, but the overall strategy aims to achieve high purity and yield.



Molecular Structure Analysis

The molecular structure of (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride consists of:



  • An amino acid backbone (2-aminopentanoic acid)

  • An acetimidamide group (acetimidamide substituent)

  • A chloride ion (from the hydrochloride salt)


The stereochemistry (S configuration) at the chiral center further defines its properties.



Chemical Reactions Analysis

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride can participate in various chemical reactions:



  • Hydrolysis : The amide bond can undergo hydrolysis under specific conditions.

  • Metal Complex Formation : The acetimidamide group can chelate metal ions, potentially influencing its biological activity.

  • Acid-Base Reactions : The hydrochloride salt readily dissociates in water, releasing HCl.



Physical And Chemical Properties Analysis


  • Solubility : It is soluble in water due to the hydrochloride salt.

  • Melting Point : The compound’s melting point depends on its purity and crystalline form.

  • Stability : It should be stored away from moisture and light to prevent degradation.


Scientific Research Applications

1. Role in AM-Toxins Composition

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride is related to specific amino acids like L-2-amino-5-arylpentanoic acids, which are constituent elements in AM-toxins. These toxins are produced by microorganisms and are crucial in understanding their biosynthesis and effects. For instance, the study by Shimohigashi et al. (1976) explored the preparation of these amino acids, significant in understanding the composition of AM-toxins and their synthetic pathways (Shimohigashi, Lee, & Izumiya, 1976).

2. Synthesis for Pharmacological Studies

The synthesis of related compounds like 4-OXO-5-aminopentanoic acid hydrochloride is an area of research interest. Zav’yalov and Zavozin (1987) developed methods for synthesizing such compounds, which can be instrumental in pharmacological studies and understanding various biochemical pathways (Zav’yalov & Zavozin, 1987).

3. Biocatalysis in Synthesis

The compound finds relevance in biocatalysis, which is a process widely used in pharmaceutical and biochemical research. The research by Cobley et al. (2011) on (S)-allysine ethylene acetal, a derivative, highlights its significance in the synthesis of ACE and NEP inhibitors. This research demonstrates the utility of biocatalysis in the synthesis of medically important compounds (Cobley, Hanson, Lloyd, Simmonds, & Peng, 2011).

4. Analytical Methods Development

Development of analytical methods, such as HPLC-fluorescence methods for quantification of drugs and their metabolites, involves this compound. For example, Poujol et al. (2003) used it to develop methods for analyzing the antimitotic drug irinotecan and its metabolites, demonstrating its role in advancing analytical chemistry and pharmacokinetics (Poujol, Pinguet, Malosse, Astre, Ychou, Culine, & Bressolle, 2003).

5. Understanding Neurochemical Processes

It's also used in studies exploring neurochemical processes. Callery and Geelhaar (1985) investigated its role as a precursor in neurochemical processes, revealing insights into the functioning of the brain and neurotransmitter systems (Callery & Geelhaar, 1985).

Safety And Hazards


  • Toxicity : While specific toxicity data are scarce, standard safety precautions apply.

  • Handling : Use appropriate protective gear when handling the compound.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research avenues include:



  • Biological Activity : Investigate its potential as an enzyme inhibitor or drug candidate.

  • Structural Modifications : Explore derivatives for improved properties.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-5(8)10-4-2-3-6(9)7(11)12;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBZSGQTCBWUKL-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164539
Record name L-Ornithine, N5-(1-iminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride

CAS RN

150403-88-6
Record name L-Ornithine, N5-(1-iminoethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150403886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Ornithine, N5-(1-iminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-N5-(1-Iminoethyl)ornithine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N5-(1-Iminoethyl)-L-ornithine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QD37Y4XR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride
Reactant of Route 3
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride
Reactant of Route 4
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride
Reactant of Route 5
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride
Reactant of Route 6
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.